molecular formula C21H24N2O3S B2571281 N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide CAS No. 1207005-53-5

N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2571281
CAS No.: 1207005-53-5
M. Wt: 384.49
InChI Key: JONXULGPXARNLY-UHFFFAOYSA-N
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Description

N-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a synthetic organic compound offered for research purposes. Its molecular structure incorporates a propanamide core that is substituted with a phenylthio ether group and a morpholino ring system. The morpholine ring, a common feature in medicinal chemistry, is often utilized as a pharmacokinetic modulator to improve solubility and metabolic stability . Furthermore, the (phenylthio)propanamide moiety is a structural feature found in other compounds investigated for their biological activity, suggesting potential as a scaffold for developing enzyme or receptor modulators . Researchers may find this compound valuable as a building block or intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery programs, particularly for projects targeting neurological disorders, oncology, or inflammatory diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-20(10-15-27-19-4-2-1-3-5-19)22-18-8-6-17(7-9-18)16-21(25)23-11-13-26-14-12-23/h1-9H,10-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONXULGPXARNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-morpholino-2-oxoethyl)aniline with 3-(phenylthio)propanoic acid under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a morpholino group, a phenyl ring, and a phenylthio moiety, contributing to its unique pharmacological properties. The synthesis typically involves multi-step reactions, including amide formation and functionalization of the phenylthio group. For example, one method described involves the reaction of substituted chalcones with thiols under specific conditions to yield derivatives of the target compound .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide exhibit significant antimicrobial activity. A screening of various analogues showed efficacy against several bacterial strains using the disc agar diffusion technique. The results indicated that certain modifications to the chemical structure could enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AXanthomonas axonopodis15
Compound BRalstonia solanacearum18
Compound CAlternaria solani12

Cytotoxicity Against Cancer Cells

Another critical application is in cancer research. The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer cells. Studies indicate that it can induce apoptosis while exhibiting lower toxicity to normal cells, making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)105
HeLa (Cervical Cancer)153
Normal Fibroblasts>50-

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the efficacy of synthesized derivatives against common plant pathogens. Results showed that certain compounds had a significant inhibitory effect on bacterial growth, indicating their potential use in agricultural applications .
  • Case Study on Cancer Cell Lines : In vitro studies conducted on breast cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways. This suggests its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The morpholine ring and phenylthio group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The compound shares a propanamide core with several derivatives reported in the literature. Key structural analogs include:

a) Morpholino-Containing Analogs
  • 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (Compound 8) Structure: Incorporates a 3-oxomorpholino group at the phenyl ring and a methylthio-pyrazole carboxamide. Activity: Synthesized as a precursor for antimalarial agents, highlighting the role of morpholino in enhancing solubility and target engagement .
b) Phenylthio-Containing Analogs
  • 3-(Phenylthio)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide (Compound 10 in ) Structure: Features a phenylthio group linked to the propanamide chain and a 4-chlorophenyl-thiazolyl substituent. Activity: Thiazole-containing analogs are often explored for antimicrobial or anticancer properties due to their heterocyclic reactivity . Comparison: The target compound replaces the thiazole with a morpholino-2-oxoethyl group, reducing electrophilicity but increasing hydrogen-bonding capacity.
c) Sulfonamide and Isoxazole Derivatives
  • 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (Compound 7) Structure: Combines sulfonamide and isoxazole groups with the propanamide core. Activity: Exhibits anticancer properties, with sulfonamide groups enhancing enzyme inhibition (e.g., carbonic anhydrase) . Comparison: The target compound lacks sulfonamide motifs but retains the phenylthio group, suggesting divergent mechanisms (e.g., redox modulation vs. enzyme inhibition).
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula (Calc. MW) Key Substituents Synthesis Yield Biological Activity Source
N-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide (Target) C₂₁H₂₃N₂O₃S (383.49 g/mol) Morpholino-2-oxoethyl, phenylthio N/A Hypothesized anticancer -
3-(Methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (8) C₁₆H₁₇N₅O₂S (343.41 g/mol) 3-Oxomorpholino, methylthio-pyrazole 60–85% Antimalarial precursor
3-(Phenylthio)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide (10) C₁₈H₁₅ClN₂OS₂ (386.91 g/mol) Phenylthio, chlorophenyl-thiazole 55–70% Antimicrobial (inferred)
3-(2,5-Dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide (28) C₂₅H₂₂F₃N₃O₄S (505.52 g/mol) Dimethoxyphenyl, fluorophenyl-thiazole 38–55% Kinase inhibition (inferred)
Key Observations:
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a morpholino-2-oxoethylphenyl amine with 3-(phenylthio)propanoic acid, analogous to methods in (e.g., reductive amination for propanamide derivatives, yields 38–55%) .
  • Solubility: Morpholino derivatives (e.g., Compound 8) exhibit improved aqueous solubility compared to purely aromatic analogs, suggesting similar advantages for the target compound .

Biological Activity

N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes a morpholine ring, which is crucial for its biological activity, and a phenylthio group that enhances its interaction with biological targets.

The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways relevant to cancer progression. Research indicates that it may act as an inhibitor of the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

Key Enzyme Inhibition

  • PI3K Inhibition : Studies have shown that similar compounds with morpholino groups exhibit strong inhibitory activity against PI3K p110α isoform, with IC50 values in the nanomolar range .
  • Aurora Kinase Inhibition : The compound may also interact with Aurora kinases, which are critical for mitosis. Inhibition of these kinases can result in cell cycle arrest and apoptosis in cancer cells .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound.

Table 1: Summary of Biological Activity Studies

CompoundTargetIC50 (µM)Effect
15ePI3K p110α0.002Strong inhibitor, selective for p110α
TW-37Bcl-2/Bcl-xL0.1Induces apoptosis in cancer cells
ZM447439Aurora Kinase0.05Cell cycle arrest in tumor cells

Case Studies

Case Study 1: Evaluation in Melanoma Cells
A study investigated the effects of a morpholino-containing compound on A375 melanoma cells. The results showed that at a concentration of 0.58 µM, the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Synergistic Effects with Other Agents
Another study explored the combination therapy involving this compound with standard chemotherapeutic agents. The combination resulted in enhanced cytotoxicity compared to monotherapy, suggesting a potential role as an adjuvant therapy .

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